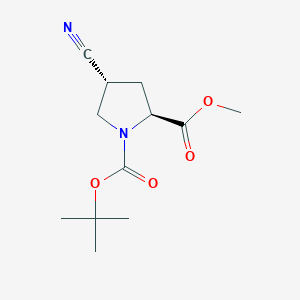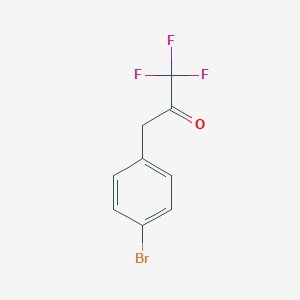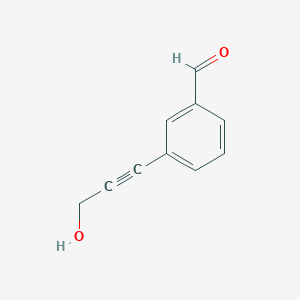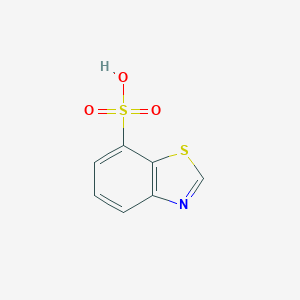
1,3-Benzothiazole-7-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Benzothiazole-7-sulfonic acid (BTSA) is a heterocyclic organic compound that has gained significant attention in the scientific community due to its diverse applications in various fields. BTSA is also known as 2-mercaptobenzothiazole-7-sulfonic acid, and its chemical formula is C7H5NO3S2. It is a white crystalline powder that is soluble in water and ethanol.
Mechanism Of Action
BTSA acts as a chelating agent due to the presence of a thiol group and a sulfonic acid group. It forms a complex with metal ions by coordinating with them through the thiol and sulfonic acid groups. This complex formation leads to the inhibition of metal-dependent enzymes and the disruption of the metabolic pathways of microorganisms.
Biochemical And Physiological Effects
BTSA has been shown to have antimicrobial, antifungal, and anticancer properties. It inhibits the growth of bacteria such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. It also inhibits the growth of fungi such as Candida albicans and Aspergillus niger. In cancer cells, BTSA induces apoptosis and inhibits the proliferation of cancer cells.
Advantages And Limitations For Lab Experiments
BTSA is a versatile compound that can be used as a chelating agent, a reagent, and an intermediate in the synthesis of drugs. It is readily available and relatively inexpensive. However, it has some limitations such as its instability in alkaline conditions and its low solubility in organic solvents.
Future Directions
The future directions for research on BTSA include the development of new synthesis methods, the exploration of its potential as a drug candidate, and the investigation of its mechanism of action in cancer cells. Other potential applications of BTSA include its use as a corrosion inhibitor, a dye, and a polymer additive.
Conclusion:
In conclusion, 1,3-Benzothiazole-7-sulfonic acid is a versatile compound that has a wide range of applications in various fields. Its chelating properties make it useful in analytical chemistry, while its antimicrobial and anticancer properties make it a potential drug candidate. Further research is needed to explore its full potential and to develop new applications for this compound.
Synthesis Methods
BTSA can be synthesized by the reaction of 2-aminobenzothiazole with sulfuric acid and sodium sulfite. The reaction takes place at a temperature of 60-70°C. The product is then purified by recrystallization using water. The yield of BTSA is around 80-90%.
Scientific Research Applications
BTSA has a wide range of applications in various fields such as pharmaceuticals, agrochemicals, and analytical chemistry. In pharmaceuticals, BTSA is used as an intermediate in the synthesis of drugs such as cefotiam, cefaclor, and cefonicid. In agrochemicals, BTSA is used as a fungicide and a bactericide. In analytical chemistry, BTSA is used as a reagent for the determination of trace amounts of copper, lead, and mercury.
properties
CAS RN |
159555-57-4 |
|---|---|
Product Name |
1,3-Benzothiazole-7-sulfonic acid |
Molecular Formula |
C7H5NO3S2 |
Molecular Weight |
215.3 g/mol |
IUPAC Name |
1,3-benzothiazole-7-sulfonic acid |
InChI |
InChI=1S/C7H5NO3S2/c9-13(10,11)6-3-1-2-5-7(6)12-4-8-5/h1-4H,(H,9,10,11) |
InChI Key |
AFAHJSMJLLHNPO-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)O)SC=N2 |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)O)SC=N2 |
synonyms |
7-Benzothiazolesulfonicacid(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



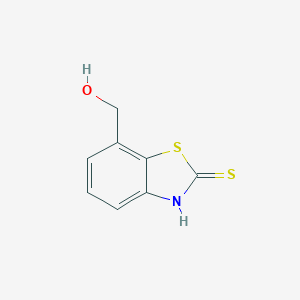
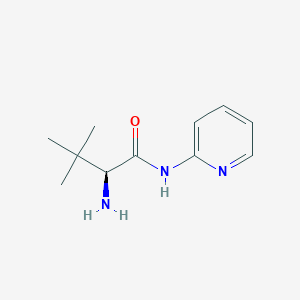
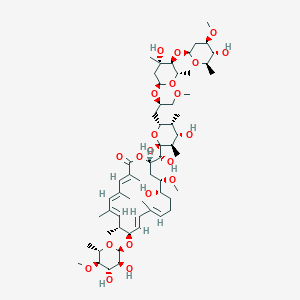
![5-(3-hydroxypropyl)benzo[d]thiazole-2(3H)-thione](/img/structure/B62333.png)
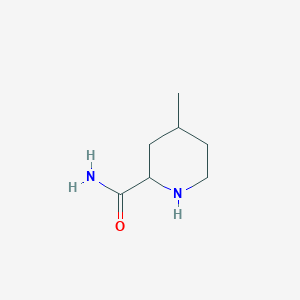
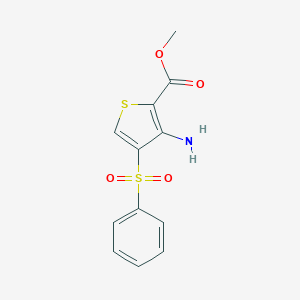
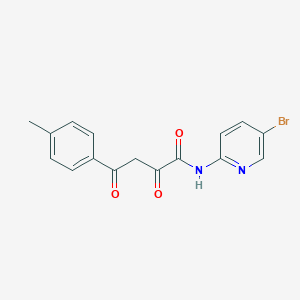
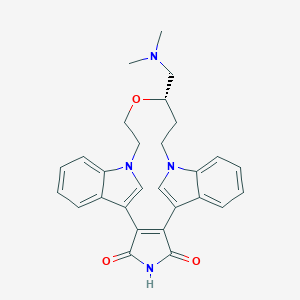
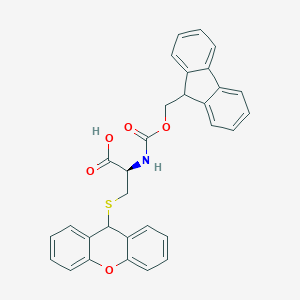
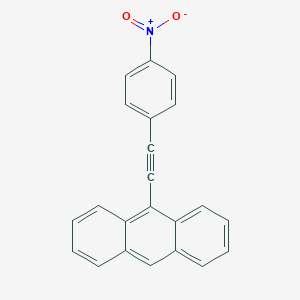
![Ethanol, 2-[2-[(2-ethylhexyl)oxy]ethoxy]-](/img/structure/B62347.png)
